N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science. The phenyl group attached to the thiophene ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Amide Group: The final step involves the reaction of the phenylthiophene derivative with prop-2-enamide under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes optimization of reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide can be compared with other thiophene derivatives:
Properties
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLKMNNTWMVOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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